molecular formula C15H15FN6O2S B11364095 N-(4-{4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11364095
M. Wt: 362.4 g/mol
InChI Key: IPZVMGMQNVGNJW-UHFFFAOYSA-N
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Description

N-(4-{4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the oxadiazole ring. The final step involves the acylation of the intermediate compound to form the acetamide.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Acylation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Substituted fluorobenzyl derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s triazole and oxadiazole rings may facilitate binding to these targets, leading to inhibition or modulation of their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide is unique due to its combination of a triazole ring, an oxadiazole ring, and a sulfanyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C15H15FN6O2S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-[4-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C15H15FN6O2S/c1-3-22-14(12-13(17-9(2)23)21-24-20-12)18-19-15(22)25-8-10-6-4-5-7-11(10)16/h4-7H,3,8H2,1-2H3,(H,17,21,23)

InChI Key

IPZVMGMQNVGNJW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=NON=C3NC(=O)C

Origin of Product

United States

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